molecular formula C6H12N2 B146144 (Butylamino)acetonitrile CAS No. 3010-04-6

(Butylamino)acetonitrile

Cat. No.: B146144
CAS No.: 3010-04-6
M. Wt: 112.17 g/mol
InChI Key: SPMMZKAWNAKPJM-UHFFFAOYSA-N
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Description

(Butylamino)acetonitrile may be used in preparation of amides, carbamates and sulphonamides.

Biochemical Analysis

Biochemical Properties

(n-Butylamino)acetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of amides and carbamates. It interacts with enzymes such as nitrilases and amidases, which catalyze the hydrolysis of nitriles to amides and acids . These interactions are crucial for the formation of various biochemical compounds that are essential in metabolic pathways. Additionally, (n-Butylamino)acetonitrile can form complexes with metal ions, influencing the activity of metalloenzymes involved in cellular processes .

Cellular Effects

(n-Butylamino)acetonitrile has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, (n-Butylamino)acetonitrile impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of (n-Butylamino)acetonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathways . For example, (n-Butylamino)acetonitrile can inhibit the activity of certain nitrilases, leading to the accumulation of nitriles and affecting downstream metabolic processes . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (n-Butylamino)acetonitrile can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that (n-Butylamino)acetonitrile can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of (n-Butylamino)acetonitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolic pathways . At high doses, (n-Butylamino)acetonitrile can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs . It is important to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

(n-Butylamino)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the activity of enzymes involved in the synthesis and degradation of amides and carbamates, leading to changes in metabolic flux and metabolite levels . Additionally, (n-Butylamino)acetonitrile can influence the activity of metalloenzymes, impacting the overall metabolic pathways and cellular function .

Transport and Distribution

Within cells and tissues, (n-Butylamino)acetonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The transport and distribution of (n-Butylamino)acetonitrile are crucial for its biochemical effects and overall impact on cellular processes.

Subcellular Localization

The subcellular localization of (n-Butylamino)acetonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows (n-Butylamino)acetonitrile to interact with specific biomolecules and enzymes within the cell . Understanding the subcellular localization of (n-Butylamino)acetonitrile is important for elucidating its biochemical properties and mechanisms of action.

Properties

IUPAC Name

2-(butylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMMZKAWNAKPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184186
Record name (Butylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3010-04-6
Record name 2-(Butylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3010-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Butylamino)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3010-04-6
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Record name (Butylamino)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (butylamino)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.212
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-substituted aminoacetonitriles relate to their activity against Fusarium diseases?

A: The study by [] investigated the structure-activity relationship (SAR) of various N-substituted aminoacetonitriles against Fusarium oxysporum f. sp. raphani, the causal agent of yellows in Japanese radish. They found that the size of the N-alkyl group significantly influenced the preventive activity. Specifically:

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